α-Gal A Inhibition: Intermediate Potency vs. DGJ
In a direct head-to-head comparison using purified human α-galactosidase A, N-methyl deoxygalactonojirimycin (N-methyl DGJ) demonstrated an IC50 value of 0.83 μM for enzyme inhibition. This potency is intermediate between the parent compound 1-deoxygalactonojirimycin (DGJ, IC50 = 0.04 μM), which is approximately 21-fold more potent, and the N-butyl derivative (N-butyl-DGJ, IC50 = 30 μM), which is approximately 36-fold less potent [1]. The N-ethyl analog showed an IC50 of approximately 2.5 μM, placing N-methyl DGJ as the second most potent N-alkyl DGJ derivative in this series after DGJ itself [1].
| Evidence Dimension | α-Galactosidase A inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.83 μM (N-methyl DGJ, compound 8) |
| Comparator Or Baseline | DGJ (0.04 μM); N-butyl-DGJ (30 μM); N-ethyl-DGJ (≈2.5 μM) |
| Quantified Difference | N-methyl DGJ is ~21-fold weaker than DGJ; ~36-fold stronger than N-butyl-DGJ; ~3-fold stronger than N-ethyl-DGJ |
| Conditions | Purified human α-galactosidase A, in vitro enzyme assay, 4MU-α-galactoside substrate |
Why This Matters
Researchers requiring a moderately potent, non-chaperone α-Gal A inhibitor for mechanistic studies or assay calibration must select N-methyl DGJ specifically, as DGJ is too potent and N-butyl-DGJ is too weak for certain dynamic range requirements.
- [1] Asano N, Ishii S, Kizu H, Ikeda K, Yasuda K, Kato A, Martin OR, Fan JQ. In vitro inhibition and intracellular enhancement of lysosomal α-galactosidase A activity in Fabry lymphoblasts by 1-deoxygalactonojirimycin and its derivatives. Eur J Biochem. 2000;267(13):4179-4186. Figure 2A, Table 2. View Source
